molecular formula C4H9N B1583769 2-Ethylaziridine CAS No. 2549-67-9

2-Ethylaziridine

Cat. No.: B1583769
CAS No.: 2549-67-9
M. Wt: 71.12 g/mol
InChI Key: CSWPOLMVXVBCSV-UHFFFAOYSA-N
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Description

2-Ethylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylaziridine can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethylene oxide under basic conditions. Another method includes the cyclization of 2-aminoethanol using a dehydrating agent such as phosphorus oxychloride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound is produced through the polymerization of ethyleneimine, followed by selective de-polymerization to yield the desired aziridine derivative. This process is optimized to ensure high yields and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylaziridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can yield ethylamine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form more stable compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxaziridines.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

2-Ethylaziridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in protein chemistry.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive nature.

Mechanism of Action

The mechanism of action of 2-Ethylaziridine involves its ability to undergo ring-opening reactions, which makes it highly reactive

Comparison with Similar Compounds

    Aziridine: The parent compound with a similar three-membered ring structure.

    Azetidine: A four-membered ring analog with different reactivity and stability.

    Ethyleneimine: A precursor to many aziridine derivatives.

Uniqueness: 2-Ethylaziridine stands out due to its specific ethyl substitution, which imparts unique chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where tailored reactivity is required.

Properties

IUPAC Name

2-ethylaziridine
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InChI

InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWPOLMVXVBCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
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Related CAS

27029-24-9
Record name Aziridine, 2-ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7051929
Record name 2-Ethylaziridine
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Molecular Weight

71.12 g/mol
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Physical Description

Clear colorless liquid; [3M MSDS]
Record name 2-Ethylaziridine
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Vapor Pressure

55.2 [mmHg]
Record name 2-Ethylaziridine
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CAS No.

2549-67-9
Record name 2-Ethylaziridine
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Record name Aziridine, 2-ethyl-
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Record name 2-ETHYLAZIRIDINE
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Record name Aziridine, 2-ethyl-
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Record name 2-Ethylaziridine
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Record name 2-ethylaziridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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